molecular formula C6H8O7 B1611498 2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 302912-06-7

2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B1611498
CAS No.: 302912-06-7
M. Wt: 194.11 g/mol
InChI Key: KRKNYBCHXYNGOX-CQDYUVAPSA-N
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Description

2-hydroxypropane-1,2,3-tricarboxylic acid is a labeled form of citric acid, where the carbon atoms at positions 1 and 5 are replaced with the stable isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The compound has the molecular formula HOC(CO2H)(CH213CO2H)2 and a molecular weight of 194.11 g/mol .

Mechanism of Action

Target of Action

Citric Acid-1,5-13C2, also known as 2-Hydroxy-1,2,3-propanetri (carboxylic-13C) acid , is a stable isotope of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .

Mode of Action

Citric Acid-1,5-13C2, like citric acid, participates in the citric acid cycle. The cycle begins with the reaction between acetyl-CoA and oxaloacetate to form citrate, catalyzed by the enzyme citrate synthase . Citric acid then undergoes isomerization to isocitrate, followed by several steps of decarboxylation, dehydration, and hydration to produce ATP, NADH, and FADH2 . These high-energy molecules are then used in the electron transport chain to generate further ATP, the main energy currency of the cell .

Biochemical Pathways

The citric acid cycle is the central metabolic hub in the cell . It connects the metabolism of carbohydrates, fats, and proteins and provides precursors for many biosynthetic pathways . Citric Acid-1,5-13C2, being a form of citric acid, is involved in these same pathways. The cycle also plays a crucial role in gluconeogenesis, transamination, deamination, and lipogenesis .

Pharmacokinetics

The pharmacokinetics of Citric Acid-1,5-13C2 are expected to be similar to those of citric acid. Citric acid is rapidly absorbed and metabolized in the body, so it is expected that Citric Acid-1,5-13C2 would be as well . .

Result of Action

The result of the action of Citric Acid-1,5-13C2 in the citric acid cycle is the production of ATP, NADH, and FADH2 . These molecules are critical for cellular energy production and various metabolic processes . The cycle also results in the release of carbon dioxide as a byproduct .

Action Environment

The action of Citric Acid-1,5-13C2, like that of citric acid, takes place in the mitochondria, the “powerhouse” of the cell . The efficiency of the citric acid cycle and, therefore, the action of Citric Acid-1,5-13C2, can be influenced by various factors, including the availability of substrates (e.g., acetyl-CoA), the presence of necessary cofactors and enzymes, and the pH and temperature of the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of citric acid-1,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the citric acid molecule. One common method is the microbial fermentation process, where microorganisms such as Aspergillus niger are used to convert glucose or other carbon sources into citric acid. The carbon-13 labeled glucose can be used as a starting material to produce citric acid-1,5-13C2 .

Industrial Production Methods: Industrial production of citric acid-1,5-13C2 follows similar principles as the production of regular citric acid but with the addition of carbon-13 labeled substrates. The fermentation process is optimized to ensure high yield and purity of the labeled compound. The product is then purified through crystallization and other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions similar to those of regular citric acid. These include:

    Oxidation: Citric acid can be oxidized to form oxaloacetic acid and other intermediates.

    Reduction: Reduction reactions can convert citric acid into isocitric acid.

    Esterification: Citric acid reacts with alcohols to form esters.

    Formation of Anhydrides: Citric acid can form anhydrides under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of sulfuric acid or other strong acids.

    Anhydride Formation: Heating citric acid with acetic anhydride.

Major Products:

    Oxidation: Oxaloacetic acid, acetone, and carbon dioxide.

    Reduction: Isocitric acid.

    Esterification: Various citric acid esters.

    Anhydride Formation: Citric anhydride.

Scientific Research Applications

2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its specific labeling pattern, which makes it particularly useful for studying specific metabolic pathways and reactions where the positions of the carbon atoms are crucial. This specificity allows for detailed analysis and understanding of the biochemical processes involving citric acid .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)C(C[13C](=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438005
Record name Citric acid-1,5-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224054-26-6, 302912-06-7
Record name 2-Hydroxy-1,2,3-propanetricarboxylic-1,3-13C2 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224054-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citric acid-1,5-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302912-06-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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